![molecular formula C18H13FN4O2S B2593238 N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946274-63-1](/img/structure/B2593238.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.39. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Several synthesized derivatives display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial effects against multiple strains. The isopropyl-substituted derivative, in particular, demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. Interestingly, the antibacterial behavior of the drug–peptide complex (formed with the cell-penetrating peptide octaarginine) differs significantly from that of the drug alone or peptide alone. The complex displays faster killing kinetics, creates pores in bacterial cell membranes, and shows negligible hemolytic activity toward human red blood cells .
Analgesic and Anti-Inflammatory Activities
While not directly related to the compound , thiazoles have been investigated for their diverse biological activities. Compound (Figs. 13, 14) from this class has shown significant analgesic and anti-inflammatory effects .
Antifungal Properties
Although not specifically studied for this compound, other fluoro-substituted derivatives have demonstrated moderate to good antifungal activities against various fungal strains .
Structural Characterization
The compound N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide has been fully analyzed and characterized using techniques such as 1H NMR, 13C NMR, UV, IR, and mass spectral data .
Mechanism of Action
Target of Action
The primary targets of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Similar compounds have been known to target bacterial cell-cell communication pathways, specifically the quorum sensing pathways .
Mode of Action
The exact mode of action of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Compounds with similar structures have been shown to inhibit quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication, potentially affecting their ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The biochemical pathways affected by N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Similar compounds have been shown to affect the quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and to coordinate behaviors such as biofilm formation and virulence production .
Result of Action
The molecular and cellular effects of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide Similar compounds have been shown to inhibit bacterial growth and disrupt bacterial communication, potentially affecting behaviors such as biofilm formation and virulence production .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide It is known that environmental factors can influence the effectiveness of similar compounds, particularly in the context of bacterial growth and communication .
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-9-14(22-25-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSBXYLMJPPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide |
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